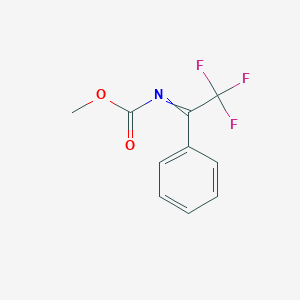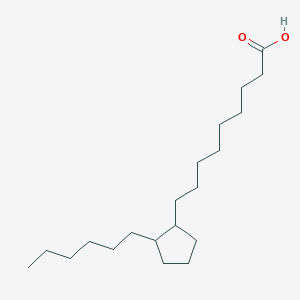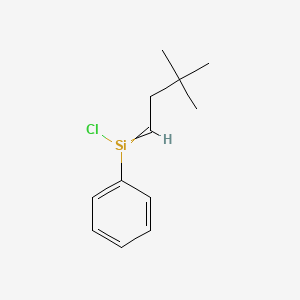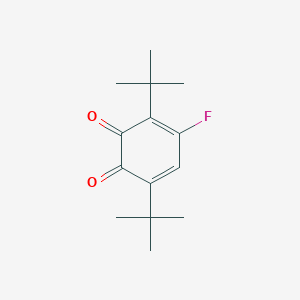
Tetracosa-12,15-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosa-12,15-dienoic acid is an unsaturated fatty acid with the molecular formula C24H44O2. It is characterized by the presence of two double bonds located at the 12th and 15th carbon atoms in the carbon chain. This compound is part of a broader class of dienoic acids, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracosa-12,15-dienoic acid can be synthesized through various methods. One common approach involves the preparation of fatty acid methyl esters (FAME) from rat erythrocyte lipids using thin layer chromatography (TLC). The total lipids isolated from rat erythrocytes are treated with methanolic-NaOH, followed by acid methanolysis to prepare the esters . Another method involves the use of sodium methoxide/methanol (NaOCH3/MeOH) or tetramethylguanidine/methanol (TMG/MeOH) for the methylester preparation of conjugated dienoic fatty acids .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as plant seed oils. The process includes steps like lipid extraction, esterification, and chromatographic separation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosa-12,15-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Esterification can be carried out using methanol and sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Methyl esters, amides.
Applications De Recherche Scientifique
Tetracosa-12,15-dienoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of dienoic acids.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mécanisme D'action
The mechanism of action of tetracosa-12,15-dienoic acid involves its interaction with cellular membranes and enzymes. It can inhibit the activity of topoisomerase I and IIα, enzymes that play a crucial role in DNA replication and transcription. The compound stabilizes the DNA-protein complexes, thereby preventing the topological transformations of DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic acid (C182 Δ9,12): A common omega-6 fatty acid with two double bonds.
Arachidonic acid (C204 Δ5,8,11,14): An omega-6 fatty acid with four double bonds.
Eicosapentaenoic acid (C205 Δ5,8,11,14,17): An omega-3 fatty acid with five double bonds.
Uniqueness
Tetracosa-12,15-dienoic acid is unique due to its longer carbon chain and specific positioning of double bonds at the 12th and 15th carbon atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
125213-36-7 |
|---|---|
Formule moléculaire |
C24H44O2 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
tetracosa-12,15-dienoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,12-13H,2-8,11,14-23H2,1H3,(H,25,26) |
Clé InChI |
WODWSHITRUNQBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCC=CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)

![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)




![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
